6-Phenyl-4-(1-pyrrolyl)furo[2,3-d]pyrimidine
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Overview
Description
6-phenyl-4-(1-pyrrolyl)furo[2,3-d]pyrimidine is a furopyrimidine.
Scientific Research Applications
Glycogen Synthase Kinase-3 Inhibitors
4-Amino-5,6-diaryl-furo[2,3-d]pyrimidines, a category that includes compounds similar to 6-Phenyl-4-(1-pyrrolyl)furo[2,3-d]pyrimidine, have been identified as potent inhibitors of glycogen synthase kinase-3beta (GSK-3beta). These compounds demonstrate inhibitory activity at low nanomolar levels (Miyazaki et al., 2008).
Antineoplastic Effects
Furo[2,3-d]pyrimidine derivatives, including structures related to this compound, have shown potent antineoplastic activity. This was demonstrated through the synthesis and investigation of these compounds, highlighting their potential in cancer treatment (Machoń & Cieplik, 1988).
Antibacterial and Antifungal Activities
Some pyrrolylfuro[2,3-d]pyrimidines and pyrrolopyrazinofuropyrimidines, which are related to this compound, have been synthesized and screened for antibacterial and antifungal activities. These studies highlight the potential of such compounds in addressing infectious diseases (Abdel-Mohsen et al., 2006).
Nonlinear Optical Properties
Pyrimidine derivatives, including those structurally similar to this compound, have shown promising applications in nonlinear optics (NLO) and medicine. This is primarily due to the photophysical properties of these compounds, as studied through density functional theory (DFT) and time-dependent DFT (Hussain et al., 2020).
Pneumocystis carinii Dihydrofolate Reductase Inhibitors
2,4-Diamino-5-substituted-furo[2,3-d]pyrimidines, similar to this compound, have been synthesized as selective inhibitors of Pneumocystis carinii dihydrofolate reductase (DHFR). These compounds offer potential in the treatment of opportunistic infections in immunocompromised patients (Gangjee et al., 1998).
Tie-2 and VEGFR2 Dual Inhibitors
A novel class of furo[2,3-d]pyrimidines, which include compounds structurally akin to this compound, has been discovered as potent dual inhibitors of Tie-2 and VEGFR2 receptor tyrosine kinases. These compounds have significant implications in cancer therapy and angiogenesis-related diseases (Miyazaki et al., 2005).
Properties
Molecular Formula |
C16H11N3O |
---|---|
Molecular Weight |
261.28 g/mol |
IUPAC Name |
6-phenyl-4-pyrrol-1-ylfuro[2,3-d]pyrimidine |
InChI |
InChI=1S/C16H11N3O/c1-2-6-12(7-3-1)14-10-13-15(19-8-4-5-9-19)17-11-18-16(13)20-14/h1-11H |
InChI Key |
YENSLLPLIAMTRS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC3=C(N=CN=C3O2)N4C=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N=CN=C3O2)N4C=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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